molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5

Spiro[isochroman-1,4'-piperidin]-3-one

Cat. No. B1322602
M. Wt: 217.26 g/mol
InChI Key: UCWQMWXINXCTRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, particularly those with a piperidine moiety, has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, with some showing significant activity . Moreover, spiro[isochroman-piperidine] analogs were prepared and tested for their ability to inhibit histamine release from mast cells, with the lipophilicity of the substituents playing a major role in activity .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as an important pharmacophore in medicinal chemistry, with recent advances in the synthesis of derivatives demonstrating its versatility and potential utility . The conformational restriction in the linker-to-tail moiety of spiro[chromane-2,4'-piperidine] derivatives was exploited to design potent G-protein-coupled receptor 119 agonists .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds allows for the creation of a variety of analogs with different biological activities. For example, spiro[isocoumarin-piperidines] and related compounds were synthesized and found to have analgesic activity, with the position of the spiro junction (3-spiro vs. 4-spiro) affecting the activity . Additionally, novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and exhibited good anti-fungal and anti-microbial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the analgesic properties of isochroman-4-spiro-4'-piperidines were reported to be weak, suggesting that the introduction of a new ring can affect the potency of the compounds . Furthermore, the affinity and selectivity of spiro[isobenzofuran-1(3H),4'-piperidines] for sigma ligands were found to be highly dependent on the N-substituent size and the presence of substituents in the benzene ring .

Scientific Research Applications

Synthesis and Biological Activity

Spiro[isochroman-1,4'-piperidin]-3-one derivatives have been explored for their biological activity. 1'-Alkylspiro[isochroman-3,4'-piperidin]-1-ones and 1'-alkylspiro[isochroman-4,4'-piperidines] have shown significant analgesic activity, comparable to aminopyrine. This highlights their potential in pain management applications (Yamato, Hashigaki, Ikeda, Ohtake, & Tasaka, 1981). Furthermore, some compounds within this class have been found to inhibit histamine release from mast cells, suggesting their use in allergic responses (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).

Pharmacological Importance in Histone Deacetylase (HDAC) Inhibition

Spiro[isochroman-1,4'-piperidin]-3-one derivatives have shown potential in histone deacetylase (HDAC) inhibition, which is crucial in cancer treatment. For example, spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives have been identified as novel HDAC inhibitors, demonstrating antiproliferative activity against various tumor cell lines and good oral bioavailability (Varasi et al., 2011).

Sigma Receptor Ligands

Studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, evaluating them as sigma ligands. These compounds, related to selective sigma 2 ligands, have shown promise in understanding the structural factors governing sigma 1/sigma 2 affinity and selectivity, with implications in neuropsychiatric disorders (Moltzen, Perregaard, & Meier, 1995).

Antimycobacterial Activity

Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound in particular demonstrated significant in vitro and in vivo potency, suggesting its potential in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Synthesis and Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been synthesized and evaluated for their antihypertensive activity. One particular compound showed promise in reducing hypertension in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension (Clark et al., 1983).

Safety And Hazards

The safety and hazards associated with spiro compounds can vary widely depending on their specific structure7. However, specific safety and hazard information for spiro[isochroman-1,4’-piperidin]-3-one are not readily available in the current literature.


Future Directions

Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities8. However, specific future directions for spiro[isochroman-1,4’-piperidin]-3-one are not readily available in the current literature.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it is recommended to refer to specific scientific literature or conduct further research.


properties

IUPAC Name

spiro[4H-isochromene-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQMWXINXCTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627357
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isochroman-1,4'-piperidin]-3-one

CAS RN

252002-14-5
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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